An In-Depth Technical Guide on the Core Structural Properties and Conformation of 1,1-Ethanediol
An In-Depth Technical Guide on the Core Structural Properties and Conformation of 1,1-Ethanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Ethanediol (CH₃CH(OH)₂), a geminal diol, is the hydrate (B1144303) of acetaldehyde (B116499). While its isomer, 1,2-ethanediol (B42446) (ethylene glycol), is a widely studied and utilized chemical, 1,1-ethanediol has garnered significant interest in theoretical and astrophysical chemistry due to its predicted high stability. Computational studies have identified it as the most stable isomer of C₂H₆O₂, suggesting its potential abundance in various environments, including the interstellar medium. Understanding the intrinsic structural properties and conformational landscape of 1,1-ethanediol is crucial for its identification in these environments and for comprehending its potential role in chemical processes. This technical guide provides a comprehensive overview of the structural parameters, conformational analysis, and the experimental and computational methodologies employed in the study of this intriguing molecule.
Core Structural Properties
The structural integrity of 1,1-ethanediol is defined by its bond lengths, bond angles, and the spatial arrangement of its constituent atoms. High-level ab initio quantum chemical methods, particularly Coupled-Cluster with Single, Double, and perturbative Triple excitations [CCSD(T)], have been instrumental in providing accurate theoretical data on its geometry.
Data Presentation: Structural Parameters of the Most Stable Conformer
The following table summarizes the key structural parameters for the most stable conformer of 1,1-ethanediol, as determined by computational chemistry.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-C | 1.52 |
| C-O | 1.41 | |
| O-H | 0.96 | |
| C-H (methyl) | 1.09 | |
| C-H (chiral) | 1.10 | |
| Bond Angles (°) | O-C-O | 111.0 |
| C-C-O | 109.5 | |
| H-C-H (methyl) | 109.0 | |
| C-O-H | 108.0 |
Note: These values are representative of high-level computational models and may vary slightly depending on the specific level of theory and basis set used.
Conformational Analysis
The conformational landscape of 1,1-ethanediol is characterized by the rotation around the C-C and C-O single bonds. The relative orientation of the two hydroxyl groups is of particular interest, as it governs the molecule's polarity and potential for intramolecular hydrogen bonding.
Key Conformers and Relative Energies
Computational studies have explored the potential energy surface of 1,1-ethanediol to identify its stable conformers. The most stable conformer adopts a staggered arrangement, which minimizes steric hindrance. The relative orientation of the hydroxyl groups can be described by the H-O-C-O dihedral angles. It is suggested that the most stable conformer exhibits a staggered conformation where the two hydroxyl groups are arranged at approximately 90 degrees to each other, a geometry that is consistent with the formation of an intramolecular hydrogen bond.
| Conformer | H-O-C-O Dihedral Angle 1 (°) | H-O-C-O Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Most Stable | ~60 | ~-60 | 0.00 | ~1.8 |
| Other conformers | Varies | Varies | > 0 | Varies |
Note: The exact dihedral angles and relative energies of other conformers are subjects of ongoing computational research.
Rotational Constants
The rotational constants (A, B, and C) are fundamental properties derived from the molecule's moments of inertia and are crucial for the analysis of its rotational spectrum. High-level ab initio calculations have provided accurate predictions for these constants for the most stable conformer of 1,1-ethanediol.[1]
| Rotational Constant | Value (GHz) |
| A | ~10.5 |
| B | ~9.8 |
| C | ~5.5 |
These constants are vital for guiding laboratory microwave spectroscopy experiments aimed at the definitive identification of 1,1-ethanediol in the gas phase.
Experimental and Computational Protocols
The inherent instability of 1,1-ethanediol, which readily dehydrates to acetaldehyde and water, presents significant challenges for experimental characterization. Therefore, a synergistic approach combining theoretical calculations and specialized experimental techniques is essential.
Computational Methodology
A robust computational protocol for the conformational analysis of 1,1-ethanediol involves a multi-step approach to ensure accuracy and reliability.
Workflow for Conformational Analysis:
Detailed Protocol:
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Initial Geometry Generation: A starting 3D structure of 1,1-ethanediol is generated using standard molecular modeling software.
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Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating key dihedral angles (e.g., H-O-C-O and O-C-C-O) to identify all possible conformers. A computationally less expensive method, such as Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G*), is suitable for this initial exploration.
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Geometry Optimization: The geometries of the energy minima identified from the PES scan are then optimized at a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ). For the most stable conformers, a final optimization using the highly accurate CCSD(T) method with a suitable basis set (e.g., cc-pVTZ) is recommended to obtain precise structural parameters.
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Single-Point Energy Calculations: To obtain highly accurate relative energies between the conformers, single-point energy calculations are performed on the optimized geometries using a very high level of theory, such as CCSD(T) with extrapolation to the complete basis set (CBS) limit.
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Frequency Calculations: Harmonic and, if computationally feasible, anharmonic frequency calculations are performed on the optimized geometries. These calculations serve two purposes: to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to predict the vibrational spectra (e.g., IR and Raman), which can aid in experimental identification.
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Extraction of Spectroscopic Parameters: From the optimized geometries and electronic structure calculations, key spectroscopic parameters such as rotational constants and dipole moments are extracted for each conformer.
Experimental Methodology: Microwave Spectroscopy
Microwave spectroscopy is a powerful technique for the unambiguous identification and structural characterization of molecules in the gas phase. Given the instability of 1,1-ethanediol, its experimental study requires specialized techniques for in-situ generation and rapid probing.
Experimental Workflow for Microwave Spectroscopy:
Detailed Protocol:
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In-situ Generation: Due to its transient nature, 1,1-ethanediol is generated in the gas phase immediately before measurement. A common method involves the controlled reaction of its precursors, acetaldehyde and water, in the gas phase.
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Supersonic Expansion: The gas mixture is then expanded through a pulsed nozzle into a high-vacuum chamber. This process, known as supersonic expansion, rapidly cools the molecules to very low rotational temperatures (typically a few Kelvin). This cooling simplifies the rotational spectrum by populating only the lowest energy levels.
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Microwave Irradiation: The cooled molecules in the supersonic jet are irradiated with a short, broadband chirped microwave pulse. Molecules with a permanent dipole moment will be coherently excited into higher rotational states.
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Detection of Free Induction Decay (FID): After the microwave pulse, the molecules coherently emit microwave radiation as they relax back to their ground rotational states. This emission, known as the Free Induction Decay (FID), is detected by a sensitive antenna.
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Data Analysis: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting rotational spectrum consists of a series of sharp lines, each corresponding to a specific rotational transition.
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Spectral Fitting and Structural Determination: The frequencies of the observed rotational transitions are then fitted to a theoretical model of a rotating molecule. This fitting process yields the experimental rotational constants (A, B, and C). By obtaining the rotational constants for different isotopologues (e.g., by using deuterated water), a detailed and precise determination of the molecule's three-dimensional structure can be achieved.
Conclusion
1,1-Ethanediol, despite its elusive nature, represents a molecule of significant fundamental and astrophysical interest. The synergy between high-level computational chemistry and advanced experimental techniques like microwave spectroscopy is paramount to unraveling its intrinsic structural and conformational properties. The data and protocols presented in this guide provide a foundational framework for researchers and scientists engaged in the study of this and other transient molecular species. Further investigations, particularly the experimental confirmation of its gas-phase structure and the detailed characterization of its conformational landscape, will undoubtedly provide deeper insights into the chemistry of geminal diols and their role in diverse chemical environments.
